Cas no 745767-97-9 (2-Amino-2-2-(4-heptylphenyl)ethylpropane-1,3-diol)
745767-97-9 structure
Product Name:2-Amino-2-2-(4-heptylphenyl)ethylpropane-1,3-diol
CAS No:745767-97-9
MF:C18H31NO2
MW:293.444245576859
CID:540819
PubChem ID:10853851
Update Time:2025-04-19
2-Amino-2-2-(4-heptylphenyl)ethylpropane-1,3-diol Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-
- 2-amino-2-[2-(4-heptylphenyl)ethyl]propane-1,3-diol
- 2-Amino-2-(2-(4-heptylphenyl)ethyl)-1,3-propanediol
- FYU7NJ2AQM
- Fingolimod heptyl homolog
- 2-Amino-2-(4-heptylphenethyl)propane-1,3-diol (Fingolimod Impurity
- CHEMBL485099
- Des(octyl)heptyl fingolimod
- 1,3-Propanediol, 2-amino-2-(2-(4-heptylphenyl)ethyl)-
- FINGOLIMOD HEPTYL HOMOLOG [USP IMPURITY]
- UNII-FYU7NJ2AQM
- 2-Amino-2-(2-(4-heptylphenyl)ethyl)propane-1,3-diol
- Fingolimod heptyl homolog [USP]
- 2-amino-2-(4-heptylphenethyl)propane-1,3-diol
- FINGOLIMOD HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- 745767-97-9
- CS-0166345
- SCHEMBL3389578
- DTXSID70445888
- G85799
- 2-amino-2-[2-(4-heptylphenyl)ethyl]-1,3-propanediol
- DS-015824
- 2-Amino-2-2-(4-heptylphenyl)ethylpropane-1,3-diol
-
- Inchi: 1S/C18H31NO2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)12-13-18(19,14-20)15-21/h8-11,20-21H,2-7,12-15,19H2,1H3
- InChI Key: ZCQGLIFMOHCDGN-UHFFFAOYSA-N
- SMILES: OCC(CO)(CCC1C=CC(=CC=1)CCCCCCC)N
Computed Properties
- Exact Mass: 293.23563
- Monoisotopic Mass: 293.235479232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 11
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 66.5Ų
Experimental Properties
- PSA: 66.48
2-Amino-2-2-(4-heptylphenyl)ethylpropane-1,3-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A626900-1mg |
2-Amino-2-[2-(4-heptylphenyl)ethyl]propane-1,3-diol |
745767-97-9 | 1mg |
$ 210.00 | 2023-04-19 | ||
| TRC | A626900-5mg |
2-Amino-2-[2-(4-heptylphenyl)ethyl]propane-1,3-diol |
745767-97-9 | 5mg |
$ 849.00 | 2023-04-19 | ||
| TRC | A626900-10mg |
2-Amino-2-[2-(4-heptylphenyl)ethyl]propane-1,3-diol |
745767-97-9 | 10mg |
$ 1659.00 | 2023-04-19 | ||
| A2B Chem LLC | AB50724-1mg |
1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- |
745767-97-9 | 1mg |
$322.00 | 2024-04-19 | ||
| A2B Chem LLC | AB50724-5mg |
1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- |
745767-97-9 | 5mg |
$934.00 | 2024-04-19 | ||
| A2B Chem LLC | AB50724-10mg |
1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]- |
745767-97-9 | 10mg |
$1710.00 | 2024-04-19 |
2-Amino-2-2-(4-heptylphenyl)ethylpropane-1,3-diol Related Literature
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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